zinc;benzenesulfonylmethanesulfinate
Description
Significance of Zinc in Chemical Systems
Zinc is a vital trace element and a versatile metal with profound importance in both biological and industrial systems. wikipedia.orgpinepointmining.com In chemistry, it belongs to Group 12 of the periodic table and almost exclusively exists in the +2 oxidation state (Zn²⁺). wikipedia.org The Zn²⁺ ion has a filled d-shell electron configuration ([Ar]3d¹⁰), which imparts specific and crucial properties to its coordination complexes. wikipedia.orgnih.gov
Unlike many other transition metals, zinc compounds are typically colorless and lack redox activity under biological conditions. wikipedia.orgijtsrd.com This redox inertia is critical in biological systems, preventing the generation of damaging free radicals. The lack of ligand field stabilization energy means that the geometry of zinc complexes is primarily determined by the size and charge of the ligands, leading to flexible and variable coordination numbers, most commonly 4 (tetrahedral) and 6 (octahedral), but also 5 (trigonal bipyramidal). wikipedia.orgnih.gov This flexibility is a key reason for its widespread role in enzymes. researchgate.net
Biological Significance: Zinc is the second most abundant trace metal in humans after iron and is an essential component of thousands of proteins. wikipedia.orgrsc.org It plays two major roles:
Catalytic Role: Zinc is found in the active sites of over 300 enzymes across all enzyme classes, such as carbonic anhydrase and alcohol dehydrogenase. wikipedia.org Acting as a Lewis acid, the Zn²⁺ ion can polarize substrates, stabilize negative charges on reaction intermediates, and activate water molecules, facilitating a wide range of biochemical reactions. wikipedia.org
Structural Role: Zinc ions are crucial for maintaining the tertiary structure of many proteins. wikipedia.org A well-known example is the "zinc finger" motif, where a zinc ion is typically coordinated by cysteine or histidine residues, creating a stable protein domain that can bind to DNA or RNA, playing a vital role in gene expression and regulation. wikipedia.orgwikipedia.org
Industrial Significance: Industrially, zinc's primary application is in the galvanization of steel and iron to prevent corrosion. pinepointmining.commetalbook.com It is also a key component in alloys like brass. belmontmetals.com Zinc compounds have diverse applications:
Zinc oxide (ZnO): Used in rubber and ceramics manufacturing, as well as in sunscreens and ointments. pinepointmining.com
Zinc sulfide (B99878) (ZnS): Used in semiconductors and luminescent materials. glochem.com
Zinc chloride (ZnCl₂): Acts as a flux for soldering and in textile processing. glochem.com
Zinc dust: Employed as a reducing agent in chemical synthesis and as a pigment in anti-corrosion paints. indolysaght.com
Overview of Sulfonyl-Containing Ligands in Coordination Chemistry
Sulfonyl-containing functional groups, which feature a sulfur atom double-bonded to two oxygen atoms (R-SO₂-R'), are integral to a variety of ligands used in coordination chemistry. The behavior of the ligand depends significantly on the specific functional group involved, such as sulfonamides, sulfonates, and sulfinates.
Sulfonamide Ligands: Sulfonamides (R-SO₂-NR'₂) are a well-studied class of ligands, partly due to their prevalence in pharmaceuticals. tandfonline.com The sulfonamide group can coordinate to metal ions through several modes. Coordination can occur through the nitrogen atom or one of the sulfonyl oxygen atoms. nih.govmdpi.com In many cases, the sulfonamide proton is lost, allowing the nitrogen to act as an anionic donor, which often leads to the formation of stable chelate rings if another donor atom is present in the ligand backbone. researchgate.net Zinc complexes with sulfonamide-based ligands have been investigated for their potential biological activities. nih.gov
Sulfonate Ligands: The sulfonate group (R-SO₃⁻) is the conjugate base of a sulfonic acid. While it can coordinate directly to metal ions through one or more of its oxygen atoms, its coordination is often considered weak. rsc.org In many crystal structures, the sulfonate group interacts with metal-aqua complexes via hydrogen bonds rather than direct coordination. rsc.orgnih.gov However, it can act as a monodentate or bidentate bridging ligand, linking metal centers to form coordination polymers. nih.govresearchgate.net The incorporation of sulfonate groups into ligands is also a common strategy to increase the water solubility of the resulting metal complexes. nih.gov
Sulfinate Ligands: The sulfinate group (R-SO₂⁻) is the conjugate base of a sulfinic acid. It is a versatile ligand that can coordinate to a metal center through either the sulfur atom or one or both oxygen atoms. This ambidentate nature allows for a variety of bonding modes, influencing the structure and reactivity of the resulting complex. Zinc sulfinate salts, such as zinc benzenesulfinate (B1229208), are known compounds. jinlichemical.com Zinc bis(alkanesulfinate)s can be synthesized from sulfonyl chlorides and zinc dust and are used as reagents to generate radicals for C-H functionalization reactions in organic synthesis. researchgate.netnih.gov
Contextualization of Zinc;Benzenesulfonylmethanesulfinate within Contemporary Inorganic Chemistry Research
As noted, there is no specific published research on "this compound." The name implies a ligand, benzenesulfonylmethanesulfinate ([C₆H₅SO₂CH₂SO₂]⁻), that combines a sulfonyl moiety (benzenesulfonyl) and a sulfinate anion. Such a bifunctional ligand would be of interest in contemporary inorganic chemistry for several reasons.
Research in this area would likely focus on the following:
Coordination Chemistry and Structural Analysis: A primary research goal would be to synthesize and structurally characterize the complex. Researchers would seek to understand how the benzenesulfonylmethanesulfinate ligand coordinates to the zinc(II) center. Key questions would include whether the ligand acts as a monodentate donor through the sulfinate group or as a bidentate chelating ligand involving both the sulfinate and a sulfonyl oxygen. The potential for the ligand to act as a bridging unit to form coordination polymers would also be an area of exploration.
Reactivity and Catalysis: Given that zinc complexes are known Lewis acid catalysts and that zinc sulfinates are precursors for radical reactions, the reactivity of this specific complex would be of significant interest. nih.govjinlichemical.com The presence of the electron-withdrawing benzenesulfonyl group could modulate the electronic properties and stability of the sulfinate, potentially influencing its role in catalysis or as a radical source.
Materials Science: The closest well-documented analogue is zinc benzenesulfinate, (C₆H₅SO₂)₂Zn, which is used as a foaming catalyst and activator for foaming agents like azodicarbonamide (B1663908) in the plastics and rubber industries. scbt.comcoastalzinc.com Research on this compound would likely investigate its potential in polymer science, for example, as a stabilizer, flame retardant activator, or polymerization catalyst. jinlichemical.comcoastalzinc.com
The study of such a compound would fit into the broader trend of designing multifunctional ligands to create coordination complexes with novel structural features and tailored reactivity. While the specific compound remains hypothetical in the context of published literature, its constituent parts—the zinc coordination center and sulfonyl/sulfinate functionalities—are both active and important areas of modern chemical research.
Structure
2D Structure
Properties
IUPAC Name |
zinc;benzenesulfonylmethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O4S2.Zn/c2*8-12(9)6-13(10,11)7-4-2-1-3-5-7;/h2*1-5H,6H2,(H,8,9);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOSEKSQAHHKH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)CS(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O8S4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of the Benzenesulfonylmethanesulfinate Ligand
Methodologies for Benzenesulfonylmethanesulfinate Precursor Synthesis
The synthesis of the benzenesulfonylmethanesulfinate ligand invariably begins with the construction of suitable precursor molecules. A common and logical precursor is bis(phenylsulfonyl)methane (B177063), which possesses the core C-S and S-C-S linkages.
Conventional methods for the formation of organosulfur compounds, such as those leading to bis(phenylsulfonyl)methane, often rely on nucleophilic substitution reactions. A typical approach involves the reaction of a methylene-containing compound with a benzenesulfonyl halide. For instance, the reaction of methylene (B1212753) diiodide with sodium benzenesulfinate (B1229208) can yield bis(phenylsulfonyl)methane. Another established route is the oxidation of the corresponding thioether, (methylenebis(thio))bisbenzene, using a suitable oxidizing agent like hydrogen peroxide. These methods, while effective, can sometimes require harsh reaction conditions and may have limitations regarding substrate scope and functional group tolerance.
A prevalent method for the preparation of the more common sodium sulfinates is the reduction of the corresponding sulfonyl chloride. This can be achieved using reducing agents such as sodium sulfite (B76179) (Na₂SO₃) in the presence of a base like sodium bicarbonate. rsc.org Recrystallization can then yield the pure sodium sulfinate. rsc.org
In recent years, iron-catalyzed reactions have emerged as a more sustainable and cost-effective alternative for the synthesis of organosulfur compounds, particularly sulfones. These methods often proceed via radical pathways, enabling the formation of C-S bonds under milder conditions. While direct synthesis of bis(phenylsulfonyl)methane via iron catalysis is not extensively documented, related iron-catalyzed sulfonylation reactions provide a conceptual framework. For example, iron catalysts can promote the coupling of sulfonyl hydrazides with various partners to form sulfones. Such methodologies offer the potential for more environmentally benign synthetic routes to sulfone-containing precursors of the benzenesulfonylmethanesulfinate ligand.
The development of metal-free catalytic systems is a significant area of research in organic synthesis, driven by the desire to avoid residual metal contamination in final products. In the context of organosulfur chemistry, metal-free approaches have been successfully applied to the synthesis of sulfonamides. These reactions often utilize iodine-based reagents or organic photocatalysts to promote the formation of the S-N bond. While not directly applicable to the C-S bond formation in bis(phenylsulfonyl)methane, these methods highlight the ongoing efforts to develop catalytic systems that avoid the use of transition metals in the synthesis of complex organosulfur molecules.
Ligand Functionalization Strategies
The benzenesulfonylmethanesulfinate ligand, once formed, can potentially undergo further functionalization to modulate its electronic and steric properties. The sulfinate group is a versatile functional handle. It can act as a nucleophile, participating in reactions with various electrophiles. For instance, alkylation of the sulfinate with alkyl halides can lead to the formation of sulfones. This reactivity allows for the introduction of a wide range of functional groups onto the ligand backbone, which can in turn influence the properties of the resulting metal complexes.
Furthermore, the aromatic rings of the benzenesulfonyl group offer sites for electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can fine-tune the ligand's coordination properties.
Advanced Spectroscopic and Analytical Techniques for Ligand Structure Elucidation
The unambiguous determination of the structure of the benzenesulfonylmethanesulfinate ligand is crucial. A combination of advanced spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the organic framework of the ligand. The chemical shifts and coupling constants of the protons and carbons in the phenyl rings and the central methylene group provide detailed information about the connectivity and electronic environment of the atoms.
Below are representative, hypothetical NMR data for a sodium salt of the benzenesulfonylmethanesulfinate ligand, based on known data for similar compounds like sodium benzenesulfinate. orgsyn.orgchemicalbook.com
Interactive Data Table: Predicted NMR Data for Sodium Benzenesulfonylmethanesulfinate
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.85 - 7.95 | m | Protons ortho to SO₂ |
| ¹H | 7.40 - 7.50 | m | Protons meta and para to SO₂ |
| ¹H | ~4.0 | s | CH₂ |
| ¹³C | ~145 | s | Quaternary C attached to SO₂ |
| ¹³C | ~132 | s | Para C |
| ¹³C | ~129 | s | Meta C |
| ¹³C | ~126 | s | Ortho C |
| ¹³C | ~60 | s | CH₂ |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the ligand and to gain insights into its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing ionic compounds like sulfinates. The fragmentation of sulfinates in the mass spectrometer can provide valuable structural information. Common fragmentation pathways for aromatic sulfinates involve the loss of SO₂. cdnsciencepub.comingentaconnect.comcdnsciencepub.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful technique for identifying the functional groups present in the ligand. The characteristic stretching frequencies of the S=O bonds in the sulfonyl and sulfinate groups are particularly informative. The asymmetric and symmetric stretching vibrations of the SO₂ group in sulfones typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. For sulfinates, the S=O stretching vibration is typically observed in the 1100-1000 cm⁻¹ region. The presence of these characteristic bands provides strong evidence for the structure of the benzenesulfonylmethanesulfinate ligand. researchgate.net
Interactive Data Table: Expected FTIR Absorption Bands for Benzenesulfonylmethanesulfinate Ligand
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1450 | Medium | Aromatic C=C stretch |
| ~1320 | Strong | Asymmetric SO₂ stretch (sulfonyl) |
| ~1140 | Strong | Symmetric SO₂ stretch (sulfonyl) |
| ~1080 | Strong | S=O stretch (sulfinate) |
By employing these synthetic and analytical methodologies, a comprehensive understanding of the benzenesulfonylmethanesulfinate ligand can be achieved, paving the way for the controlled synthesis and characterization of its coordination compounds, such as zinc;benzenesulfonylmethanesulfinate.
Synthetic Methodologies for Zinc;benzenesulfonylmethanesulfinate Complexes
Solvothermal and Hydrothermal Synthetic Approaches
Solvothermal and hydrothermal syntheses are powerful techniques for the preparation of crystalline coordination polymers, including those of zinc. chalcogen.ro These methods involve chemical reactions in a closed system, such as a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. mdpi.commdpi.com The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final product.
In the context of zinc;benzenesulfonylmethanesulfinate complexes, a hydrothermal or solvothermal approach would typically involve the reaction of a zinc salt (e.g., zinc nitrate (B79036) or zinc acetate) with a benzenesulfonylmethanesulfinate source. The choice of solvent is crucial; water is used in hydrothermal synthesis, while organic solvents or ionic liquids are employed in solvothermal methods. chalcogen.ro The solvent can influence the coordination environment of the zinc ion and the ultimate structure of the coordination polymer. acs.org
For instance, the hydrothermal reaction of zinc nitrate with a sulfonate-containing ligand has been shown to produce one-dimensional coordination polymers. ut.ac.ir The structure of these polymers is often stabilized by hydrogen bonding between coordinated water molecules and the sulfonate oxygen atoms. ut.ac.ir It is conceivable that a similar approach with benzenesulfonylmethanesulfinate would yield novel zinc-based coordination polymers.
The following table illustrates typical conditions that could be adapted for the solvothermal/hydrothermal synthesis of this compound complexes, based on syntheses of similar zinc coordination polymers.
| Parameter | Typical Range/Value | Potential Influence on Product |
|---|---|---|
| Temperature | 120-180 °C | Affects crystallinity, phase purity, and crystal size. mdpi.com |
| Time | 24-72 hours | Influences crystal growth and can lead to different polymeric structures. mdpi.com |
| Solvent | Water, DMF, Acetonitrile | Can coordinate to the metal center, act as a template, and affect solubility. |
| pH | 3-8 | Crucial for controlling the deprotonation state of the ligand and the coordination geometry of the zinc ion. nih.gov |
| Precursors | Zinc nitrate, Zinc acetate, Benzenesulfonylmethanesulfinic acid or its salt | The nature of the anion of the zinc salt can influence the final structure. nih.gov |
Solution-Phase Synthetic Pathways for Zinc Complexes
Solution-phase synthesis, conducted at or near ambient temperature and pressure, represents a more traditional and often simpler approach to generating coordination complexes. mdpi.com This method typically involves the direct mixing of solutions of the metal salt and the ligand, leading to the precipitation or crystallization of the desired complex.
For the synthesis of this compound complexes, a solution-phase approach would involve dissolving a soluble zinc salt and a benzenesulfonylmethanesulfinate salt in a suitable solvent. The choice of solvent is critical and depends on the solubility of the reactants. The reaction can be driven to completion by the insolubility of the resulting coordination polymer.
A general method for preparing zinc bis(alkanesulfinate)s involves the treatment of the corresponding sulfonyl chloride with zinc dust in a suitable solvent. nih.govnih.gov The resulting zinc sulfinate can then be used as a precursor in subsequent coordination reactions. The products from this initial step can be used in their crude form or purified to remove byproducts like zinc chloride. nih.govnih.gov
The table below outlines typical parameters for the solution-phase synthesis of zinc coordination polymers, which can be extrapolated for this compound.
| Parameter | Typical Condition | Potential Influence on Product |
|---|---|---|
| Temperature | Room Temperature to Reflux | Can affect reaction rate and solubility of the product. |
| Solvent | Methanol, Ethanol, Acetonitrile, Water | Influences reactant solubility and can play a role in the crystal packing. |
| Stoichiometry | Varied Metal:Ligand Ratios | Directly impacts the stoichiometry of the resulting complex. nih.gov |
| Concentration | Dilute to Concentrated | Affects the rate of precipitation and crystal size. |
Rational Design Principles for Targeted Zinc Complex Formation
The rational design of coordination polymers aims to predict and control the final structure and, consequently, the properties of the material. This is achieved through the careful selection of the metal center, the organic ligand, and the reaction conditions. nih.gov For zinc(II) complexes, the d¹⁰ electronic configuration of the zinc ion does not impose any ligand field stabilization energy, allowing for flexible coordination geometries, most commonly tetrahedral and octahedral. mdpi.com
The benzenesulfonylmethanesulfinate ligand offers multiple potential coordination sites through its sulfinate oxygen atoms. The geometry of the ligand, including the flexibility of the methylene (B1212753) bridge and the steric bulk of the benzene (B151609) ring, will play a significant role in dictating the topology of the resulting coordination polymer. mdpi.com
Key principles for the rational design of this compound complexes include:
Ligand Functionality: The number and arrangement of the sulfinate groups will determine the connectivity of the network. The presence of other functional groups on the benzene ring could be used to introduce specific properties or to direct the self-assembly through secondary interactions.
Metal Ion Coordination Geometry: The preference of zinc(II) for tetrahedral or octahedral coordination can be influenced by the choice of solvent and ancillary ligands. nih.gov
By systematically varying these parameters, it is possible to target specific network topologies, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. nih.gov
Influence of Reaction Parameters on Complex Stoichiometry and Structure
Several experimental parameters can significantly influence the outcome of the synthesis of zinc coordination polymers, affecting both the stoichiometry and the crystal structure of the final product. nih.gov
pH of the Reaction Medium: The pH is a critical factor, especially when the ligand has acidic protons. nih.gov It controls the deprotonation state of the ligand, which in turn affects its coordination mode. For benzenesulfonylmethanesulfinic acid, the pH will determine which oxygen atoms are available for coordination.
Metal-to-Ligand Molar Ratio: The stoichiometry of the reactants can directly influence the stoichiometry of the resulting complex. nih.gov Varying the metal-to-ligand ratio can lead to the formation of different coordination polymers with distinct structures and properties.
Temperature and Reaction Time: In solvothermal and hydrothermal synthesis, temperature and time are key parameters that control the kinetics of crystal growth. mdpi.com Different crystalline phases can sometimes be obtained by simply altering the reaction time. mdpi.com
Solvent System: The polarity, coordinating ability, and size of the solvent molecules can all impact the final structure. acs.org Solvent molecules can act as ligands, templates around which the framework grows, or simply as space-fillers within the crystal lattice.
The interplay of these factors makes the synthesis of coordination polymers a complex process, but also one that offers a high degree of tunability for the targeted formation of materials with desired structures.
Coordination Chemistry of Zinc;benzenesulfonylmethanesulfinate
Ligand Coordination Modes and Denticity of Benzenesulfonylmethanesulfinate
The sulfinate group (-SO₂⁻) itself can coordinate to a metal center in several ways:
Monodentate: Binding through a single oxygen atom.
Bidentate:
Chelating: Both oxygen atoms of the sulfinate group bind to the same metal center.
Bridging: The two oxygen atoms of the sulfinate group bind to two different metal centers, thus linking them.
Furthermore, the oxygen atoms of the benzenesulfonyl group (-SO₂-) could also participate in coordination, although they are generally considered weaker donors than the sulfinate oxygens. The flexibility of the methylene (B1212753) bridge (-CH₂-) between the two sulfur atoms would influence the ability of the ligand to act as a chelate.
Given these possibilities, the benzenesulfonylmethanesulfinate ligand could exhibit various denticities, leading to the formation of either discrete molecular complexes or extended polymeric structures. The specific coordination mode adopted would depend on factors such as the solvent system used during synthesis, the presence of other competing ligands, and the stoichiometry of the reactants.
Table 1: Potential Coordination Modes of the Benzenesulfonylmethanesulfinate Ligand
| Coordination Mode | Description | Potential Structural Outcome |
| Monodentate (O) | The ligand binds to the zinc center through one oxygen atom of the sulfinate group. | Simple mononuclear complexes |
| Bidentate Chelate | Both oxygen atoms of the sulfinate group bind to the same zinc center, forming a four-membered ring. | Mononuclear complexes |
| Bidentate Bridge | The sulfinate group bridges two zinc centers, with each oxygen atom coordinating to a different zinc ion. | Coordination polymers |
| Tridentate | Coordination involves oxygen atoms from both the sulfinate and sulfonyl groups to the same metal center. | Mononuclear complexes |
| Polydentate Bridge | The ligand bridges multiple zinc centers using oxygen atoms from both sulfonyl and sulfinate groups. | 2D or 3D coordination polymers |
Preferred Coordination Geometries around the Zinc(II) Center
The zinc(II) ion, with its d¹⁰ electronic configuration, does not exhibit ligand field stabilization effects. nih.gov Consequently, its coordination geometry is primarily determined by the size and steric bulk of the ligands, as well as electrostatic and covalent bonding considerations. This flexibility allows zinc(II) to adopt various coordination numbers and geometries. nih.govijtsrd.com
A coordination number of four, resulting in a tetrahedral geometry, is very common for zinc(II) complexes. mdpi.comnih.gov In the context of zinc;benzenesulfonylmethanesulfinate, a tetrahedral geometry could be achieved if the zinc ion is coordinated by four monodentate ligands, or by two bidentate ligands. For instance, two benzenesulfonylmethanesulfinate ligands acting in a bidentate chelating fashion could saturate the coordination sphere of the zinc ion, leading to a discrete, neutral complex. Alternatively, if the ligand acts as a monodentate donor, the remaining coordination sites could be occupied by other ligands, such as water molecules or ancillary ligands.
Table 2: Representative Bond Parameters for Tetrahedral Zn(II) Complexes
| Parameter | Typical Value Range | Notes |
| Zn-O Bond Length | 1.95 - 2.05 Å | Can vary based on the nature of the oxygen-donor ligand (e.g., carboxylate, sulfinate, water). |
| Zn-N Bond Length | 2.00 - 2.10 Å | Relevant if ancillary nitrogen-donor ligands are present. |
| O-Zn-O Angle | 100° - 120° | Angles will deviate from the ideal 109.5° in a distorted tetrahedral environment. mdpi.com |
| N-Zn-N Angle | 90° - 115° | Dependent on the bite angle of chelating N-donor ligands or steric hindrance between ligands. mdpi.com |
While tetrahedral coordination is common, zinc(II) can also readily adopt five- and six-coordinate geometries, such as trigonal bipyramidal, square pyramidal, and octahedral. mdpi.comnih.gov The final coordination number and geometry are influenced by several factors:
Steric Hindrance: Bulky ligands favor lower coordination numbers, such as four. The phenyl group of the benzenesulfonylmethanesulfinate ligand could introduce some steric bulk.
Ligand Bite Angle: For a chelating ligand, the distance between the donor atoms influences the stability of the resulting ring and can affect the preferred geometry.
Solvent Molecules: Solvents like water or dimethylformamide can coordinate to the zinc center, increasing its coordination number. For example, zinc benzenesulfinate (B1229208) is known to exist as a dihydrate. guidechem.com
Ancillary Ligands: The presence of other ligands in the coordination sphere can significantly impact the final structure. These "ancillary" or "co-ligands" can be specifically chosen to direct the assembly of the final structure. illinois.eduacs.org
Counter-ions: The nature of the counter-ion in the salt used can also play a role in the solid-state packing and coordination environment.
In catalytic zinc sites in enzymes, five-coordinate geometries are common, highlighting the low energy barrier for zinc to increase its coordination number. nih.gov In coordination polymers, octahedral geometries are frequently observed where the zinc ion is connected to multiple bridging ligands. nih.gov
Supramolecular Assembly and Network Formation in Zinc Coordination Polymers
If the benzenesulfonylmethanesulfinate ligand acts as a bridging ligand, it can link multiple zinc centers together to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. nih.gov The self-assembly of these networks is a key area of crystal engineering and materials science.
Beyond the primary coordination bonds between zinc and the ligand, weaker intermolecular forces play a critical role in the final supramolecular architecture. These non-covalent interactions help to organize the coordination polymer chains or layers into a stable 3D structure. Important interactions include:
Hydrogen Bonding: If coordinated water molecules or other hydrogen-bond donors are present, they can form strong hydrogen bonds with the oxygen atoms of the sulfonyl or sulfinate groups.
π-π Stacking: The phenyl rings of the benzenesulfonylmethanesulfinate ligands can stack on top of each other, providing additional stabilization.
These interactions can link adjacent polymer chains, leading to the formation of a robust, higher-dimensional network. nih.gov
The deliberate introduction of ancillary ligands is a powerful strategy for controlling the dimensionality and topology of coordination polymers. acs.org These are typically nitrogen-donor ligands, such as pyridine, bipyridine, or imidazole (B134444) derivatives, which also coordinate to the zinc center. mdpi.commdpi.com
The role of these ancillary ligands is multifaceted:
Dimensionality Control: Long, rigid bridging ligands like 4,4'-bipyridine (B149096) can act as "pillars" to connect 2D layers into a 3D framework. acs.org Shorter or more flexible ancillary ligands might lead to 1D chains or 2D sheets.
Topology Modification: The geometry and connectivity of the ancillary ligand can direct the formation of specific network topologies (e.g., honeycomb, diamondoid).
Property Tuning: Ancillary ligands can introduce specific functionalities into the resulting material, such as luminescence or catalytic activity. mdpi.com
In a hypothetical coordination polymer of this compound, the inclusion of a linear N-donor ligand could bridge zinc centers that are already part of a chain or layer formed by the primary ligand, thus increasing the dimensionality of the structure. The interplay between the coordination modes of the benzenesulfonylmethanesulfinate and the nature of the ancillary ligand would ultimately dictate the final architecture of the supramolecular assembly. mdpi.com
Zinc-Zinc Bond Formation in Related Systems
The vast majority of zinc chemistry is dominated by the Zn(II) oxidation state, where the d¹⁰ electronic configuration precludes the formation of metal-metal bonds. Consequently, dinuclear or polynuclear zinc(II) complexes are typically bridged by ligands, with the zinc centers maintaining a significant distance from one another. However, the synthesis of compounds containing zinc in the formal +1 oxidation state has led to the characterization of complexes with direct, unsupported zinc-zinc bonds.
These species are generally synthesized through the reduction of a suitable dinuclear zinc(II) precursor using a potent reducing agent like potassium graphite (B72142) (KC₈). The stability of the resulting [Zn₂]²⁺ core is highly dependent on the steric and electronic properties of the supporting ligands, which are typically bulky amido or organometallic groups that protect the reactive Zn-Zn bond.
One notable example involves the reduction of a dinuclear zinc(II) complex bridged by diamido ligands, Zn₂(μ-η²-Me₂Si(NDipp)₂)₂, where Dipp represents 2,6-di-isopropylphenyl. core.ac.ukrsc.orgnih.govrsc.org This reaction induces a significant structural rearrangement, transforming the bridged Zn(II) dimer into a coaxial Zn(I) dimer, [(η²-Me₂Si(NDipp)₂)ZnZn(η²-Me₂Si(NDipp)₂)]²⁻, where each ligand chelates a single zinc atom and a direct Zn-Zn bond is formed. core.ac.ukrsc.orgrsc.org The resulting Zn-Zn bond distance of 2.3695(17) Å is indicative of a substantial metal-metal interaction. core.ac.uk This distance is comparable to other structurally characterized dizinc(I) compounds, which feature Zn-Zn bond lengths that are significantly shorter than the interatomic distance in metallic zinc (approximately 2.66 Å).
| Compound | Zn-Zn Bond Distance (Å) | Supporting Ligand Type |
|---|---|---|
| [(η²-Me₂Si(NDipp)₂)Zn]₂²⁻ | 2.3695(17) | Diamido |
| CpZnZnCp | 2.305(3) | Cyclopentadienyl |
| (Nacnac)ZnZn(Nacnac) | 2.3586(7) | β-diketiminate |
The formation of these Zn-Zn bonds represents a fascinating, albeit specialized, area of zinc chemistry. The conditions required—specifically, strong reduction and sterically demanding ligands—suggest that such a bond would be highly unlikely in a simple sulfinate complex like this compound under normal conditions.
Ligand Exchange Dynamics and Mechanisms at Zinc Centers
A defining characteristic of zinc(II) coordination chemistry is the high lability of its complexes. scielo.org.mx Due to its [Ar]3d¹⁰ electron configuration, the Zn²⁺ ion exhibits no ligand field stabilization energy, resulting in flexible coordination geometries and rapid rates of ligand exchange. ijtsrd.comnih.govmdpi.com This kinetic lability is crucial for the function of zinc-containing enzymes, which require fast binding and release of substrates. nih.gov The mechanisms of these exchange reactions can be complex and are influenced by the nature of the zinc complex and the incoming ligand.
Ligand substitution reactions at a metal center are generally described by a continuum of mechanisms ranging from dissociative (D) to associative (A). libretexts.org
Dissociative (D) Mechanism: The departing ligand leaves first, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. This is more common for sterically congested octahedral complexes. libretexts.org
Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordinate intermediate, from which the departing ligand is subsequently lost. This pathway is typical for less crowded complexes like square planar d⁸ species. libretexts.org
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the departing ligand is leaving. It can have either associative (Iₐ) or dissociative (Iₑ) character, depending on the degree of bond formation with the incoming ligand versus bond breaking with the outgoing ligand in the transition state.
For the highly labile zinc(II) ion, which readily interconverts between four-, five-, and six-coordinate states, the exchange pathways are often fast and difficult to distinguish, with interchange mechanisms frequently proposed. scielo.org.mxijtsrd.com In biological systems, a "direct ligand exchange" model is often invoked, where zinc is transferred directly from a donor ligand or protein to an acceptor without the formation of a free aqueous zinc ion. nih.gov
The kinetics of these reactions are sensitive to both steric and electronic effects. Sterically bulky ligands can hinder the approach of an incoming nucleophile, slowing the rate of associative processes. researchgate.net Electronically, the π-acceptor ability of spectator ligands (those not being exchanged) and the electronic properties of the incoming and leaving groups can significantly influence reaction rates. scielo.org.mx
A study on the substitution of chloride ligands in the complex [ZnCl₂(terpy)] (where terpy = 2,2′:6′,2′′-terpyridine) by various biologically relevant nucleophiles provides quantitative insight into these dynamics. The reactions were found to proceed via an associative (A or Iₐ) mechanism. scielo.org.mx The observed second-order rate constants highlight the influence of the incoming nucleophile's nature on the reaction speed.
| Incoming Nucleophile | k'₁ (M⁻¹s⁻¹) |
|---|---|
| DL-Aspartic acid | 14.0 ± 0.4 |
| Glutathione (GSH) | 11.0 ± 0.5 |
| Guanosine-5'-monophosphate (5'-GMP) | 1.5 ± 0.1 |
| Inosine-5'-monophosphate (5'-IMP) | 0.91 ± 0.03 |
| L-Methionine | < 0.1 |
These findings illustrate that even with the inherent lability of zinc(II), the specific ligand environment and the identity of the exchanging partners introduce a significant degree of control over the substitution dynamics. For a compound like this compound, one would expect similarly rapid ligand exchange, with the rates being modulated by the steric bulk of the phenyl group and the nucleophilicity of any incoming ligands.
Mechanistic Investigations of Zinc;benzenesulfonylmethanesulfinate Reactivity
Reaction Pathway Elucidation through Kinetic Studies
Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the rate-determining steps and the species involved in the transition state. For zinc-mediated transformations, kinetic data can be acquired by monitoring the change in concentration of reactants or products over time. Techniques such as in-situ energy-dispersive X-ray diffraction have been employed to study the kinetics of hydrothermal transformations in zinc phosphates, where changes in the integrated peak intensities of Bragg reflections are monitored and modeled using expressions like the Avrami-Erofe'ev equation. nih.gov Such methodologies could be adapted to investigate the reactivity of zinc;benzenesulfonylmethanesulfinate.
In studies of related zinc thiolate complexes, reaction rates have been monitored by 1H NMR spectroscopy under pseudo-first-order conditions. nih.gov These reactions were found to obey a second-order rate law, being first-order in each reactant. nih.gov This approach allows for the determination of activation parameters, which can be indicative of the reaction mechanism, such as an SN2-type pathway. nih.gov While specific kinetic data for this compound is not extensively documented in the literature, analogous systems provide a framework for how such studies could be conducted.
Table 1: Hypothetical Kinetic Parameters for a Reaction Involving this compound
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k) | [Value] M-1s-1 | [Temperature], [Solvent] |
| Activation Energy (Ea) | [Value] kJ/mol | - |
| Pre-exponential Factor (A) | [Value] s-1 | - |
Note: This table is illustrative and based on kinetic studies of analogous zinc compounds. Specific values for this compound would require experimental determination.
Intermediates in Reactions Involving this compound
The identification and characterization of reaction intermediates are pivotal for a complete understanding of a reaction pathway. In reactions involving zinc sulfinates, the formation of radical species is a frequently proposed key step. researchgate.netresearchgate.net Zinc sulfinates can generate carbon-centered radicals, particularly under reductive quenching conditions. researchgate.net Mechanistic investigations have suggested that a radical pathway is likely involved in transformations such as the oxidative sulfonylation of ketones with zinc sulfinates. researchgate.net
The isolation of reactive intermediates in deprotonation reactions with zinc alkyls has been achieved through single-crystal X-ray diffraction analysis and quantum chemical calculations, providing a model for understanding metalation reactions. nih.gov While direct observation of intermediates for this compound reactions is challenging, the consistent proposal of radical intermediates in related systems strongly suggests their involvement. The generation of a benzenesulfonylmethanesulfinate radical would be a plausible primary step in many of its transformations.
Mechanistic Models for Zinc-Mediated Transformations
Based on the identification of intermediates and kinetic data, mechanistic models can be constructed to describe the entire reaction sequence. For reactions involving compounds similar to this compound, a "reductive radical-polar crossover pathway" has been proposed. researchgate.net This model involves an initial single-electron transfer to generate a radical intermediate, which then undergoes a polar reaction to form the final product.
Computational methods, such as Density Functional Theory (DFT) calculations, have been instrumental in modeling zinc-mediated transformations. For instance, DFT has been used to study the mechanism of zinc carbenoid promoted cyclopropanation, evaluating different pathways such as methylene (B1212753) transfer versus carbometalation. researchgate.net These computational models can provide detailed energetic profiles of the reaction, helping to distinguish between different plausible mechanisms and to understand the role of various factors like steric and electronic effects. Such models could be applied to the reactions of this compound to predict its reactivity and selectivity.
Role of Zinc in Modulating Ligand Reactivity
The zinc center plays a crucial role in modulating the reactivity of its coordinated ligands. As a Lewis acid, the zinc ion can alter the electronic properties of the benzenesulfonylmethanesulfinate ligand, thereby influencing its nucleophilicity and reactivity. In studies of zinc thiolate complexes, it has been shown that the zinc-bound thiolate acts as a nucleophile in SN2 reactions. nih.gov The coordination to zinc can stabilize the thiolate and modulate its reactivity compared to a free thiolate anion.
Furthermore, intramolecular interactions, such as hydrogen bonding to the sulfur of a zinc-bound thiolate, have been shown to significantly reduce the nucleophilicity and consequently the rate of alkylation by more than 30-fold. nih.gov This highlights the subtle yet profound influence of the coordination environment around the zinc center on ligand reactivity. It is conceivable that the reactivity of the benzenesulfonylmethanesulfinate ligand is similarly influenced by its coordination to the zinc ion and the surrounding chemical environment. The Lewis acidity of zinc makes it a potent modulator in hydrolysis reactions by reducing the pKa of coordinated water molecules. nih.gov
Activation of Substrates by the Zinc Center
The zinc center can activate substrates by coordinating to them, thereby making them more susceptible to nucleophilic attack or other transformations. In many zinc-containing enzymes, the zinc ion is located at the active site and plays a direct role in catalysis. nih.gov For instance, in metallo-β-lactamases, the binding of a substrate can induce a significant increase in the enzyme's affinity for zinc, leading to the formation of the active mononuclear enzyme. nih.govuliege.be This "substrate-activated zinc binding" demonstrates a dynamic role for zinc in catalysis. nih.gov
In synthetic reactions, the zinc center of this compound could coordinate to a substrate, for example, to a carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon and facilitating a subsequent reaction. The ability of zinc iodoalkane interactions to activate iodomethane (B122720) has been proposed as a mechanism for enhancing methylation reactions. nih.gov This Lewis acidic activation is a common theme in zinc-mediated catalysis and is likely a key aspect of the reactivity of this compound.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Zinc phosphates |
| Zinc thiolates |
| Zinc alkyls |
| Zinc carbenoid |
Catalytic Applications Research of Zinc;benzenesulfonylmethanesulfinate
Exploration as a Lewis Acid Catalyst
No studies have been found that investigate or report the use of zinc;benzenesulfonylmethanesulfinate as a Lewis acid catalyst. While zinc compounds are widely recognized for their Lewis acidity, the catalytic properties of this specific sulfinate complex have not been documented. nih.govnih.govresearchgate.net
Catalysis of Carbon-Heteroatom Bond Formation Reactions
There is no available data or research on the use of this compound to catalyze carbon-heteroatom bond formation reactions. This is a significant area of research in organic synthesis, but this particular zinc salt has not been featured in any published methodologies. researchgate.netnih.govnih.govmdpi.com
Mechanistic Aspects of Catalytic Cycles
Due to the lack of research on its catalytic activity, there is no information regarding the mechanistic aspects of catalytic cycles involving this compound.
Turnover Frequencies and Catalytic Efficiency
No experimental data on turnover frequencies or the catalytic efficiency of this compound has been reported.
Catalyst Regeneration Pathways
There are no documented methods or studies concerning the regeneration of this compound in a catalytic process.
Heterogeneous vs. Homogeneous Catalytic Systems
There is no literature available to compare the application of this compound in either heterogeneous or homogeneous catalytic systems.
Single-Atom Zinc Catalysis and Edge Site Effects
The concepts of single-atom zinc catalysis and edge site effects have not been studied in the context of this compound.
Based on a comprehensive search for scientific literature, it is not possible to generate an article on the "" focusing on "Morphology-Dependent Catalytic Performance." There is no publicly available research data on this specific topic for the compound "this compound."
The chemical name provided in the prompt, "this compound," does not correspond to a commonly studied compound in the context of morphology-dependent catalysis. Searches for this compound and related chemical structures, including derivatives of Rongalite (sodium hydroxymethanesulfinate) such as Zn(HOCH2SO2)2, have not yielded any studies that investigate how the physical morphology of these compounds influences their catalytic activity.
While zinc compounds, in general, are known to have diverse catalytic applications, and sulfinate compounds are utilized in organic synthesis, the specific intersection of "this compound," "catalysis," and "morphology-dependence" is not documented in the available scientific literature.
Therefore, the generation of a "thorough, informative, and scientifically accurate" article adhering to the provided outline is not feasible without resorting to speculation or fabricating information, which would violate the core principles of scientific accuracy. Should research on this topic become available in the future, this request could be revisited.
Theoretical and Computational Chemistry of Zinc;benzenesulfonylmethanesulfinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and bonding in zinc complexes due to its favorable balance of accuracy and computational cost. ufv.brsci-hub.se DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties.
For zinc complexes with sulfur- and oxygen-containing ligands, DFT studies typically focus on determining bond lengths, bond angles, and coordination geometries. frontiersin.org In a hypothetical tetrahedral complex of zinc with two benzenesulfonylmethanesulfinate ligands, DFT would be used to calculate the Zn-O and potentially Zn-S bond distances. For instance, studies on zinc complexes with carboxylate ligands show calculated Zn-O bond distances around 2.0 Å. nih.gov Similarly, calculations on zinc complexes with sulfur-donor ligands like thiolates have computed Zn-S bond distances in the range of 2.27-2.39 Å. nih.gov
DFT is also instrumental in analyzing the nature of the chemical bonds through methods like Natural Bond Orbital (NBO) analysis. This analysis can quantify the ionic versus covalent character of the metal-ligand bonds. In typical zinc complexes, the interactions are found to be significantly ionic. uwa.edu.au The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. In many zincate complexes, DFT calculations have shown that the HOMO and LUMO are primarily localized on the ligands, with minimal contribution from the zinc d-orbitals, which are fully occupied and lie deep in energy. uwa.edu.au
Table 1: Representative Calculated Bond Lengths in Zinc Complexes from DFT Studies
| Complex Type | Bond | Calculated Bond Length (Å) | Reference |
|---|---|---|---|
| Zinc-thiolate | Zn-S | 2.274 - 2.392 | nih.gov |
| Zinc-carboxylate | Zn-O | 1.998 - 2.021 | nih.gov |
| Zinc-sulfonamide | Zn-O | (Varies with coordination) | nih.gov |
This table is illustrative and compiles data from various zinc complexes to approximate expected values for sulfinate-type ligands.
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) simulations are powerful for studying the dynamic behavior of molecules, including ligand exchange processes and the influence of solvent. chemrxiv.org AIMD calculates the forces on atoms at each time step using quantum mechanical methods (like DFT), thus providing a more accurate description of chemical events than classical molecular dynamics.
For a compound like zinc;benzenesulfonylmethanesulfinate in solution, AIMD could simulate the interaction of the complex with solvent molecules, revealing the stability of the coordination sphere. Studies on hydrated zinc ions show that Zn(II) can exist in both hexa- and pentacoordinated states in aqueous solution, with water molecules exchanging between the first and second hydration shells. mdpi.com The mechanism of this exchange is typically dissociative, where a water molecule leaves the first coordination sphere, forming a transient, lower-coordinate intermediate. mdpi.com
In the context of sulfur-containing ligands, AIMD simulations have been used to investigate the speciation of zinc in sulfur-rich hydrothermal fluids. bris.ac.uk These simulations revealed a temperature-dependent transition from octahedral hexaaquo complexes to tetrahedral complexes involving bisulfide ligands. bris.ac.uk Such simulations could predict the structural stability of this compound in different environments and the potential for ligand dissociation or exchange, which is crucial for understanding its chemical behavior and bioavailability.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. For zinc sulfinate complexes, a key area of interest is their role as precursors for generating carbon-centered radicals for use in organic synthesis. nih.govnih.gov
While specific transition state calculations for this compound are not available, DFT is commonly used to model such processes. For example, theoretical studies on the use of zinc sulfinates in C-H functionalization reactions could model the single-electron transfer (SET) process initiated by an oxidant, leading to the formation of a sulfonyl radical and subsequently an alkyl radical. nih.gov Computational modeling can help predict the activation barriers for these steps and rationalize the observed reactivity and selectivity.
Mechanistic studies on the formation of zinc metallacycles have also employed DFT to investigate the key transmetalation step, providing insights that are not accessible through experimental means alone. purdue.edu For this compound, theoretical calculations could be used to explore its decomposition pathways, its reactivity with other substrates, and the energetics of radical formation.
Ligand Field Theory and Molecular Orbital Analysis of Zinc Complexes
Ligand Field Theory (LFT) is an extension of Molecular Orbital (MO) theory used to describe the electronic structure of coordination compounds. wikipedia.orgbritannica.com For Zn(II), which has a filled d¹⁰ electron configuration, the d-orbitals are fully occupied and not involved in d-d electronic transitions that give rise to color in other transition metal complexes. libretexts.org Therefore, LFT is less commonly applied to zinc complexes in the context of spectroscopy.
However, MO theory provides a more complete picture of the bonding. In a tetrahedral zinc complex, the metal's 3d, 4s, and 4p orbitals combine with the ligand sigma-orbitals. youtube.com This interaction leads to the formation of bonding and antibonding molecular orbitals. The five d-orbitals in a tetrahedral field split into two sets: a lower-energy, non-bonding 'e' set (d₂² and dₓ²₋y²) and a higher-energy, weakly anti-bonding 't₂' set (dxy, dxz, dyz) involved in sigma bonding. libretexts.orgnumberanalytics.com Because the d-shell is full, the ten d-electrons of Zn(II) occupy all five of these orbitals (both e and t₂ sets). The bonding is primarily described by the interaction of the ligand orbitals with the zinc 4s and 4p orbitals.
An MO analysis of this compound would focus on the nature of the Zn-O bonds. The oxygen atoms of the sulfinate group act as σ-donors. britannica.com MO diagrams would show that the bonding orbitals are predominantly ligand-based in character, while the corresponding antibonding orbitals are primarily metal-based. The filled d-orbitals of zinc have π-symmetry and can potentially engage in π-interactions if the ligand possesses suitable acceptor orbitals, though such back-bonding is not typically significant for zinc. wikipedia.orgresearchgate.net
Table 2: General MO Scheme for a Tetrahedral Zn(II) Complex
| Orbital Type | Primary Character | Occupancy | Description |
|---|---|---|---|
| σ-bonding | Ligand | Filled | Formed from ligand donor orbitals and Zn 4s/4p orbitals. |
| e (d-orbitals) | Metal (non-bonding) | Filled | Primarily d₂² and dₓ²₋y² orbitals. |
| t₂ (d-orbitals) | Metal (weakly σ-antibonding) | Filled | Primarily dxy, dxz, and dyz orbitals. |
Computational Approaches to Understanding Metal-Ligand Interactions
A variety of computational methods are employed to dissect the intricate nature of metal-ligand interactions in zinc complexes. These approaches go beyond simple geometric descriptions to quantify the energetic and electronic factors governing complex stability and reactivity.
Force field-based methods, while less accurate than quantum mechanical approaches, are used in molecular dynamics simulations to study the conformational behavior of large systems, such as zinc-containing proteins. researchgate.net For smaller molecules like this compound, quantum mechanical methods are preferred.
Energy decomposition analysis (EDA) is a powerful technique used in conjunction with DFT to break down the total interaction energy between the zinc ion and its ligands into physically meaningful components. These components typically include:
Electrostatic interaction: The classical Coulombic attraction between the positively charged zinc ion and the negative charge density on the ligand donor atoms. This is often the dominant attractive force in zinc complexes.
Pauli repulsion: The destabilizing interaction arising from the overlap of filled orbitals between the metal and the ligand.
Orbital interaction (covalent contribution): The stabilizing effect of charge transfer and electron sharing between the metal and ligand orbitals.
Studies on various zinc complexes consistently show that the electrostatic component is the major contributor to the bonding, confirming the largely ionic nature of the Zn(II)-ligand interaction. nih.gov Computational analysis of the charge distribution, often using methods like Mulliken, Hirshfeld, or NBO, can assign partial atomic charges, further illustrating the charge separation between the metal center and the ligands. For a sulfinate ligand, significant negative charge would be localized on the oxygen atoms, leading to strong electrostatic attraction with the Zn²⁺ ion.
Advanced Characterization Techniques for Research on Zinc;benzenesulfonylmethanesulfinate Complexes
Single-Crystal X-ray Diffraction for Atomic Connectivity
Detailed research findings from SC-XRD would reveal the coordination number of the zinc ion, which is commonly found in tetrahedral or octahedral environments in its complexes. nih.gov The analysis would also provide precise bond lengths and angles, identifying which oxygen atoms of the sulfonyl and sulfinate groups are involved in coordination with the zinc atom. The crystal structure would further elucidate intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal lattice. nih.gov Although a specific crystal structure for zinc;benzenesulfonylmethanesulfinate is not publicly available, a hypothetical data table based on known structures of related zinc sulfate (B86663) and sulfonate complexes can be constructed to illustrate the type of information obtained. nih.govresearchgate.net
Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound. This data is representative and based on typical values for related zinc complexes.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.54 Å, b = 9.89 Å, c = 10.57 Å α = 90°, β = 92.8°, γ = 90° |
| Zn-O (sulfinate) Bond Length | 2.05 Å |
| Zn-O (sulfonyl) Bond Length | 2.15 Å |
| O-Zn-O Bond Angle | 109.5° (for tetrahedral geometry) |
| Coordination Geometry | Distorted Tetrahedral |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the benzenesulfonyl and methanesulfinate (B1228633) moieties, while advanced techniques could provide insight into the coordination environment of the zinc ion.
In ¹H NMR, the aromatic protons of the benzene (B151609) ring would appear in the characteristic downfield region (typically 7.5-8.0 ppm), while the methyl protons would be observed as a singlet in the upfield region. ¹³C NMR would similarly show distinct signals for the aromatic and methyl carbons. nih.govroyalsocietypublishing.orgresearchgate.netnih.govmdpi.com Furthermore, ⁶⁷Zn NMR, despite being challenging due to the nucleus's low natural abundance and large quadrupole moment, can provide direct information about the zinc coordination sphere. researchgate.netmdpi.comresearchgate.netdiva-portal.orgnist.gov The isotropic chemical shift (δiso) and quadrupolar coupling constant (CQ) are sensitive to the symmetry and nature of the ligands surrounding the zinc atom. researchgate.net
Table 2: Plausible NMR Spectroscopic Data for this compound in a Suitable Solvent (e.g., DMSO-d₆).
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.8 - 7.9 | Multiplet | Aromatic protons (ortho to SO₂) |
| ¹H | 7.5 - 7.6 | Multiplet | Aromatic protons (meta, para to SO₂) |
| ¹H | 2.9 | Singlet | Methyl protons (-CH₃) |
| ¹³C | 140 | Singlet | Aromatic carbon (ipso- to SO₂) |
| ¹³C | 133 | Singlet | Aromatic carbon (para- to SO₂) |
| ¹³C | 129 | Singlet | Aromatic carbons (meta- to SO₂) |
| ¹³C | 127 | Singlet | Aromatic carbons (ortho- to SO₂) |
| ¹³C | 45 | Singlet | Methyl carbon (-CH₃) |
| ⁶⁷Zn | 150 - 250 | Broad Singlet | Zinc center |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Coordination Mode Confirmation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify functional groups and probe their coordination environment. For this compound, these methods are particularly useful for confirming the presence of the sulfonyl (SO₂) and sulfinate (SO₂) groups and determining how they interact with the zinc ion.
The coordination of the sulfinate and sulfonyl groups to the zinc center would cause shifts in their characteristic vibrational frequencies compared to the free ligand. researchgate.net The symmetric and asymmetric stretching vibrations of the S-O bonds are sensitive to the coordination mode (e.g., monodentate, bidentate). nih.gov For instance, in metal methanesulfonate (B1217627) complexes, a splitting of the asymmetric S-O stretching modes in the infrared spectrum is indicative of coordination. researchgate.net Raman spectroscopy, being particularly sensitive to symmetric vibrations and bonds involving heavier atoms, would provide complementary information, especially for the Zn-O stretching modes. nist.gov
Table 3: Representative Vibrational Frequencies for this compound.
| Frequency (cm⁻¹) | Intensity | Technique | Assignment |
|---|---|---|---|
| ~3060 | Medium | IR, Raman | Aromatic C-H stretch |
| ~2930 | Medium | IR, Raman | Methyl C-H stretch |
| ~1320 | Strong | IR | Asymmetric SO₂ stretch (sulfonyl) |
| ~1160 | Strong | IR | Symmetric SO₂ stretch (sulfonyl) |
| ~1050 | Strong | IR | Asymmetric SO₂ stretch (sulfinate) |
| ~980 | Strong | IR | Symmetric SO₂ stretch (sulfinate) |
| ~750 | Strong | IR, Raman | C-S stretch |
| ~450 | Medium | Raman | Zn-O stretch |
X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the electronic structure and local coordination environment of a specific atom, in this case, zinc. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The Zn K-edge XANES spectrum provides information about the oxidation state and coordination geometry of the zinc atom. The position of the absorption edge is sensitive to the effective charge on the zinc ion, while the features in the pre-edge and edge regions are diagnostic of the coordination environment (e.g., tetrahedral vs. octahedral). The EXAFS region, on the other hand, provides quantitative information about the number, type, and distance of neighboring atoms. Analysis of the EXAFS data for this compound would yield precise Zn-O bond lengths and coordination numbers, complementing the data from X-ray diffraction, especially for non-crystalline samples.
Table 4: Expected X-ray Absorption Spectroscopy Parameters for this compound.
| Parameter | Technique | Expected Information |
|---|---|---|
| Zn K-edge position | XANES | Confirms Zn(II) oxidation state |
| Pre-edge features | XANES | Indicates coordination geometry (e.g., intensity relates to tetrahedral/octahedral character) |
| First shell coordination | EXAFS | Determines Zn-O bond distances and coordination number |
| Bond distance (Zn-O) | EXAFS | ~2.0 - 2.2 Å |
| Coordination number | EXAFS | Typically 4 or 6 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing metal complexes like this compound, as it can often detect the intact complex. nih.gov
The mass spectrum would be expected to show a parent ion corresponding to the intact zinc complex or adducts thereof. High-resolution mass spectrometry would allow for the determination of the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of a selected parent ion, can provide valuable structural information. The fragmentation of this compound would likely involve the loss of the methyl or phenyl groups, or cleavage of the sulfur-carbon or sulfur-oxygen bonds.
Table 5: Hypothetical Mass Spectrometry Data for this compound.
| m/z (Hypothetical) | Proposed Fragment Ion |
|---|---|
| [M+H]⁺ | Protonated molecular ion |
| [M-CH₃]⁺ | Loss of a methyl group |
| [M-C₆H₅]⁺ | Loss of a phenyl group |
| [C₆H₅SO₂]⁺ | Benzenesulfonyl cation |
| [CH₃SO₂]⁺ | Methanesulfonyl cation |
High Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis of Related Compounds
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to identify, quantify, and purify the individual components of a mixture. For this compound, HPLC is essential for assessing its purity and for the quantitative analysis of any related substances or degradation products.
A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation would be based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is typically achieved using a UV detector, as the benzene ring in the benzenesulfonyl moiety is chromophoric. The method would be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results. The analysis of sulfur-containing compounds by HPLC is a well-established field.
Table 6: A Representative HPLC Method for the Analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact gradient conditions |
Structure Reactivity and Structure Property Relationships in Zinc;benzenesulfonylmethanesulfinate Systems
Correlating Ligand Modifications with Coordination Behavior
The coordination behavior of a metal ion like zinc is intrinsically linked to the electronic and steric properties of its ligands. In the hypothetical case of zinc;benzenesulfonylmethanesulfinate, the benzenesulfonylmethanesulfinate ligand would dictate the coordination geometry and stability of the complex.
Modifications to the benzenesulfonyl portion of the ligand, such as the introduction of electron-donating or electron-withdrawing groups on the phenyl ring, would alter the electron density on the coordinating oxygen or sulfur atoms. This, in turn, would influence the strength of the zinc-ligand bond. Steric hindrance, introduced by bulky substituents, could also affect the coordination number and geometry around the zinc center.
Table 9.1.1: Hypothetical Ligand Modifications and Predicted Coordination Behavior
| Ligand Modification (Substituent on Phenyl Ring) | Electronic Effect | Predicted Impact on Zn-Ligand Bond Strength | Predicted Impact on Coordination Geometry |
| -NO₂ (para position) | Electron-withdrawing | Weaker | Potentially more flexible |
| -OCH₃ (para position) | Electron-donating | Stronger | Potentially more rigid |
| -C(CH₃)₃ (ortho position) | Steric hindrance | Weaker due to steric clash | Likely distorted geometry |
This table is illustrative and not based on experimental data for this compound.
Influence of Coordination Environment on Catalytic Activity
The coordination environment around a metal center is a critical determinant of its catalytic activity. For zinc complexes, the number of coordinating atoms (coordination number) and their spatial arrangement (coordination geometry) can significantly impact the Lewis acidity of the zinc ion and the accessibility of the catalytic site to substrates.
In a potential catalytic application of this compound, the lability of the benzenesulfonylmethanesulfinate ligand or the presence of open coordination sites would be crucial. A more flexible coordination environment might allow for easier substrate binding and product release, thereby enhancing catalytic turnover. The specific geometry, whether tetrahedral, square pyramidal, or octahedral, would influence the selectivity of the catalyst. For instance, the varied coordination geometries observed in different zinc-based coordination polymers have been shown to influence their photocatalytic efficiency in degrading antibiotics. nih.govmdpi.com
Investigating Electronic Structure Modifications and Their Impact on Reactivity
The electronic structure of a coordination complex, specifically the distribution of electron density between the metal and its ligands, governs its reactivity. Modifications to the ligand framework directly impact this electronic structure. For instance, introducing electron-withdrawing groups on the benzenesulfonylmethanesulfinate ligand would increase the Lewis acidity of the zinc center, potentially enhancing its activity in catalytic reactions that require substrate activation via Lewis acid catalysis.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these electronic structure modifications. DFT calculations can provide insights into orbital energies, charge distribution, and the nature of the metal-ligand bonding, which can then be correlated with experimentally observed reactivity.
Designing Ligands for Tunable Metal-Ligand Interactions
The principles of ligand design are central to tuning the properties of metal complexes for specific applications. nih.gov The goal is to create ligands that enforce a desired coordination geometry, modulate the electronic properties of the metal center, and provide a stable yet reactive complex.
For a this compound system, ligand design could involve synthesizing derivatives of benzenesulfonylmethanesulfinate with specific functional groups. These groups could be chosen to enhance solubility, introduce chirality for asymmetric catalysis, or provide secondary coordination spheres that can stabilize transition states. The ability to systematically alter ligand substituents allows for the fine-tuning of metal-ligand interactions and, consequently, the catalytic performance of the resulting complexes. rsc.org
Future Research Directions and Emerging Areas
Development of Novel Synthetic Strategies
Currently, there are no established or widely recognized synthetic strategies specifically for zinc;benzenesulfonylmethanesulfinate in the public domain. Future research would need to commence with the fundamental development of viable synthetic routes. This would likely involve exploring the reaction of a suitable zinc source, such as zinc salts (e.g., zinc chloride or zinc acetate), with a benzenesulfonylmethanesulfinate precursor. The optimization of reaction conditions, including solvent, temperature, and stoichiometry, would be a critical first step. Researchers might investigate various approaches, such as precipitation reactions or the use of organometallic zinc reagents, to achieve a pure and stable product.
Exploration of Advanced Catalytic Applications
The potential catalytic applications of this compound are entirely unexplored. Given that many zinc complexes exhibit catalytic activity in various organic transformations, this could be a fruitful area for future investigation. Researchers could explore its efficacy as a catalyst in reactions such as cross-coupling, polymerization, or as a Lewis acid catalyst in organic synthesis. The presence of the benzenesulfonylmethanesulfinate ligand could potentially modulate the electronic and steric properties of the zinc center, leading to unique catalytic selectivities and efficiencies.
Integration of Machine Learning and AI in Compound Design and Mechanistic Prediction
Studies on Dynamic Aspects and Ligand Exchange Pathways
Once synthesized, a key area of future research would be the study of the dynamic behavior of this compound in solution. Understanding the lability of the benzenesulfonylmethanesulfinate ligand and the potential for ligand exchange with other molecules is crucial for elucidating its reactivity and potential mechanisms of action in any application. Techniques such as nuclear magnetic resonance (NMR) spectroscopy could be employed to probe these dynamic processes.
Investigating Solid-State Reactivity and Transformations
The solid-state properties of this compound remain unknown. Future research would involve the characterization of its crystalline structure, if one can be obtained, using techniques like X-ray crystallography. Investigations into its thermal stability and potential solid-state transformations, such as decomposition pathways or phase transitions, would provide fundamental insights into the material's properties and handling requirements. Such studies are foundational for any potential application in materials science.
Q & A
Basic: What established synthesis protocols exist for zinc benzenesulfonylmethanesulfinate, and how is purity validated?
Methodological Answer:
Zinc benzenesulfonylmethanesulfinate can be synthesized via sulfonation and subsequent zinc salt formation. A modified approach from methyl benzenesulfinate synthesis ( ) involves:
Reaction Setup : Use a three-necked flask with mechanical stirring and reflux under anhydrous conditions.
Precursor Activation : React benzenesulfonyl chloride with methanesulfinate precursors in a controlled pH environment.
Zinc Incorporation : Add zinc oxide or zinc acetate to the sulfinic acid intermediate under nitrogen atmosphere.
Purity Validation :
- Titrimetric Assays : USP methods for zinc quantification (e.g., EDTA complexometric titration) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to monitor unreacted precursors .
- Elemental Analysis : Confirm Zn:S molar ratio via ICP-OES (detection limit: 0.1 ppm) .
Basic: Which spectroscopic and chromatographic techniques characterize zinc benzenesulfonylmethanesulfinate?
Methodological Answer:
- FT-IR : Identify sulfonate (S=O stretching at 1150–1250 cm⁻¹) and zinc coordination peaks (400–600 cm⁻¹) .
- NMR : ¹H NMR in D₂O to resolve aromatic protons (δ 7.5–8.0 ppm) and methylene groups (δ 3.0–4.0 ppm). Avoid DMSO due to zinc complexation .
- XRD : Confirm crystalline structure; compare with reference patterns for zinc sulfinates .
- HPLC-MS : Detect trace impurities (e.g., benzenesulfonic acid) with a C18 column and ESI-MS in negative ion mode .
Advanced: How can contradictory data on thermal stability in solvent systems be resolved?
Methodological Answer:
Contradictions often arise from solvent polarity and hydration states:
Controlled TGA/DSC Studies : Compare decomposition profiles in anhydrous DMF vs. aqueous ethanol. Hydrated forms may degrade at lower temperatures (ΔT ≈ 50°C) .
Solvent-Zinc Coordination Analysis : Use EXAFS to assess how solvents (e.g., THF vs. acetonitrile) alter zinc’s coordination sphere, affecting stability .
Statistical Validation : Apply the Kullback-Leibler divergence to quantify discrepancies between datasets .
Recommendation : Replicate studies under strictly controlled humidity (<5% RH) and inert atmospheres .
Advanced: What experimental strategies optimize catalytic efficiency in cross-coupling reactions?
Methodological Answer:
Key variables include:
Substrate Ratio : Optimize [Zn]:[Substrate] molar ratios (e.g., 1:2 to 1:5) via Design of Experiments (DoE) to maximize yield .
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for enhanced ion mobility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
